molecular formula C9H9BrO2 B141222 2-Bromo-4'-methoxyacetophenone CAS No. 2632-13-5

2-Bromo-4'-methoxyacetophenone

Cat. No. B141222
CAS RN: 2632-13-5
M. Wt: 229.07 g/mol
InChI Key: XQJAHBHCLXUGEP-UHFFFAOYSA-N
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Patent
US06849656B1

Procedure details

To a boiling mixture of in-anisidine (1.56 ml, 20.0 minol) and N,N-dimethylaniline (3.5 ml) was added 2-bromo-4-methoxyacetophenone (1.37 g in EtOAc, 6.00 mmol) slowly by syringe. After addition, the mixture was kept at 170° C. for 1 hour. The reaction mixture was cooled to room temperature and a dark colored solid was formed. EtOAc was added along with HCI (2 N). The aqueous layer was extracted with EtOAc several times. The combined organic layers were washed with brine, and dried over MgSO4. Solvent was removed under the reduced pressure to afford a dark brown colored solid. Purification by recrystallization in EtOH afforded indole 31 as a white crystallinc material.
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.CN(C)C1C=CC=CC=1.CO[C:21]1[CH:26]=[CH:25][C:24]([C:27]([CH2:29]Br)=O)=[CH:23][CH:22]=1>CCOC(C)=O>[C:24]1([C:27]2[NH:9][C:6]3[C:7]([CH:29]=2)=[CH:8][CH:3]=[CH:4][CH:5]=3)[CH:25]=[CH:26][CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
1.56 mL
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
3.5 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Two
Name
Quantity
1.37 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)CBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
a dark colored solid was formed
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc several times
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Solvent was removed under the reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a dark brown colored solid
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
by recrystallization in EtOH

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.